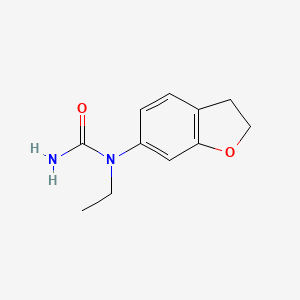
(1R,2S)-1,2-Bis(iodomethyl)cycloheptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2S)-1,2-Bis(iodomethyl)cycloheptane is an organic compound characterized by a seven-membered cycloheptane ring with two iodomethyl groups attached to the first and second carbon atoms. The stereochemistry of the compound is specified by the (1R,2S) configuration, indicating the spatial arrangement of the substituents around the cycloheptane ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1,2-Bis(iodomethyl)cycloheptane typically involves the iodination of a suitable precursor. One common method is the reaction of cycloheptane-1,2-diol with iodine and phosphorus triiodide under controlled conditions. The reaction proceeds through the formation of intermediate iodoalkanes, which are subsequently converted to the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2S)-1,2-Bis(iodomethyl)cycloheptane can undergo various chemical reactions, including:
Substitution Reactions: The iodomethyl groups can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form cycloheptane derivatives with different functional groups.
Oxidation Reactions: Oxidation can lead to the formation of cycloheptane derivatives with carbonyl or carboxyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield a bis(azidomethyl)cycloheptane, while reduction with LiAlH4 would produce a cycloheptane derivative with methyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1R,2S)-1,2-Bis(iodomethyl)cycloheptane depends on its specific application. In chemical reactions, the iodomethyl groups act as reactive sites for nucleophilic attack. In biological systems, the compound may interact with enzymes or receptors, affecting biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2S)-1,2-Bis(bromomethyl)cycloheptane: Similar structure but with bromine atoms instead of iodine.
(1R,2S)-1,2-Bis(chloromethyl)cycloheptane: Similar structure but with chlorine atoms instead of iodine.
(1R,2S)-1,2-Bis(fluoromethyl)cycloheptane: Similar structure but with fluorine atoms instead of iodine.
Uniqueness
(1R,2S)-1,2-Bis(iodomethyl)cycloheptane is unique due to the presence of iodine atoms, which are larger and more polarizable than other halogens. This can influence the compound’s reactivity and interactions with other molecules, making it distinct from its bromine, chlorine, and fluorine analogs.
Eigenschaften
CAS-Nummer |
61154-24-3 |
|---|---|
Molekularformel |
C9H16I2 |
Molekulargewicht |
378.03 g/mol |
IUPAC-Name |
(1S,2R)-1,2-bis(iodomethyl)cycloheptane |
InChI |
InChI=1S/C9H16I2/c10-6-8-4-2-1-3-5-9(8)7-11/h8-9H,1-7H2/t8-,9+ |
InChI-Schlüssel |
NIUKZWSNRJFLLV-DTORHVGOSA-N |
Isomerische SMILES |
C1CC[C@@H]([C@@H](CC1)CI)CI |
Kanonische SMILES |
C1CCC(C(CC1)CI)CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


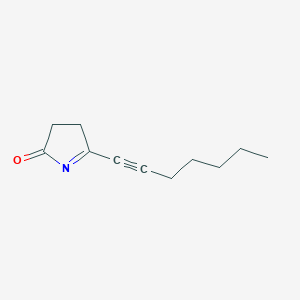
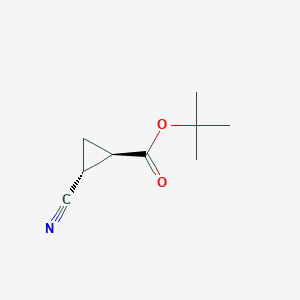
![Pyrrolidine, 1-[[3-methylene-2-(1-pyrrolidinyl)-1-cyclohexen-1-yl]methyl]-](/img/structure/B14593374.png)
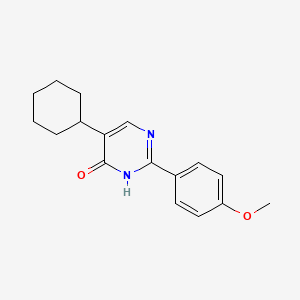
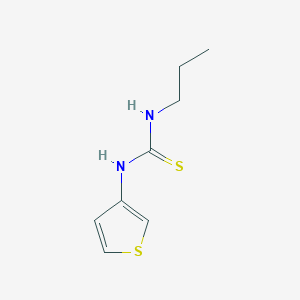

![3,3-Bis[(2-hydroxyethyl)sulfanyl]-1-(thiophen-2-YL)prop-2-EN-1-one](/img/structure/B14593400.png)
![1-[6-Methyl-3-(prop-1-en-2-yl)cyclohex-1-en-1-yl]pyrrolidine](/img/structure/B14593403.png)
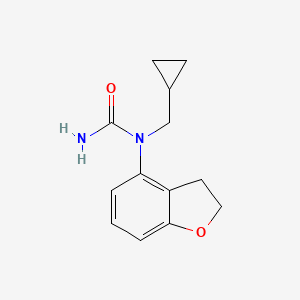
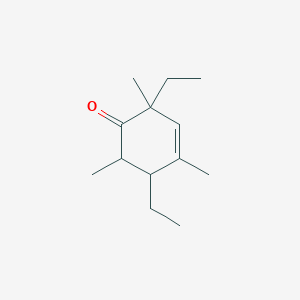
![[3-(ethoxycarbonylamino)phenyl] N-hydroxy-N-phenylcarbamate](/img/structure/B14593425.png)
![Urea, N-(1,3-dioxo-2-azaspiro[4.5]dec-2-yl)-N'-phenyl-](/img/structure/B14593431.png)
![2-Amino-7-methyl-5H-[1]benzopyrano[4,3-d]pyrimidin-5-ol](/img/structure/B14593433.png)
